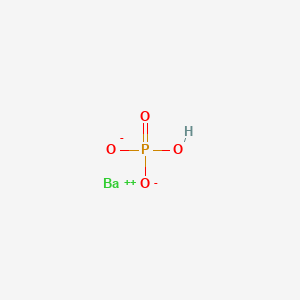

Barium hydrogen phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

barium(2+);hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSTYSFIGYAXTG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaHO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884442 | |

| Record name | Phosphoric acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10048-98-3 | |

| Record name | Barium phosphate, dibasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM PHOSPHATE, DIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14EU717F7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Crystalline Architecture of Barium Hydrogen Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of barium hydrogen phosphate (B84403) (BaHPO₄), a compound of interest for its potential applications in bioceramics, ionic conductors, and as a component in phosphors. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and visualizes its structural and experimental workflows.

Crystallographic Data Summary

Barium hydrogen phosphate is known to crystallize in different polymorphic forms, primarily orthorhombic. The crystallographic data for the most commonly cited forms are summarized below for comparative analysis.

Table 1: Crystallographic Data for Orthorhombic this compound (BaHPO₄)

| Parameter | α-BaHPO₄ | β-BaHPO₄ | Orthorhombic Form |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Aem2 | Pnma (No. 62) | Pn2₁a or Pmn |

| a (Å) | 4.5996(9) | 4.609(1) | 5.71 |

| b (Å) | 22.809(5) | 14.195(3) | 7.05 |

| c (Å) | 14.081(3) | 17.214(5) | 4.61 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1477.9 | 1126.3(5) | 185.8 |

| Z | 16 | 12 | 2 |

| Density (calc) (g/cm³) | 4.15 | ||

| R-factor | R1 = 0.069, wR2 = 0.077 | R = 0.036 | |

| Reference | [1] | [1] | [2] |

Note: Different studies have reported slightly different lattice parameters and space groups for orthorhombic BaHPO₄, which may be attributable to different synthesis conditions and analytical techniques.

A related compound, barium dihydrogen phosphate (Ba(H₂PO₄)₂), crystallizes in a triclinic system.

Table 2: Crystallographic Data for Triclinic Barium Dihydrogen Phosphate (Ba(H₂PO₄)₂)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9917(5) |

| b (Å) | 7.1929(5) |

| c (Å) | 7.9667(9) |

| α (°) | 104.517(8) |

| β (°) | 95.918(7) |

| γ (°) | 109.459(6) |

| Volume (ų) | 358.96 |

| Z | 2 |

| R-factor | R = 0.0198, wR = 0.0633 |

| Reference | [3] |

Experimental Protocols

The synthesis and structural analysis of this compound crystals involve precise experimental procedures. Below are detailed methodologies cited in the literature.

Crystal Synthesis

Method 1: Gel Growth Technique [4]

-

Gel Preparation: A solution of sodium metasilicate (B1246114) (gel density 1.03 g/cm³) is mixed with orthophosphoric acid to a pH of 6.

-

Reactant Diffusion: A 0.5 M solution of barium chloride is carefully layered on top of the set gel.

-

Crystal Growth: The system is left undisturbed at ambient temperature to allow for the controlled diffusion of the barium chloride solution into the gel, leading to the formation of BaHPO₄ crystals over time. Good quality crystals of sizes up to 5 x 4 x 2 mm have been reported using this method.[4]

Method 2: Aqueous Solution Reaction [3][5]

-

Reactant Preparation: A dilute solution of orthophosphoric acid (H₃PO₄, 85%) is prepared.

-

Neutralization: Stoichiometric amounts of barium carbonate (BaCO₃) are slowly added to the phosphoric acid solution. For example, 0.98 g (10 mmol) of H₃PO₄ can be neutralized with 0.20 g (2 mmol) of BaCO₃.[3]

-

Crystallization: The resulting solution is slowly evaporated at room temperature. This process yields clear, parallelepiped-shaped single crystals suitable for X-ray diffraction studies.[3]

Crystal Structure Analysis

Single-Crystal X-ray Diffraction (XRD) [3]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer (e.g., RigakuXtaLAB Synergy-S) equipped with a suitable X-ray source (e.g., Cu-Kα radiation) and a detector (e.g., HyPix–6000 HE area detector).[3] Data is collected at room temperature.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². The positions of hydrogen atoms can be determined from difference Fourier maps or placed in idealized positions.[3]

Powder X-ray Diffraction (XRD) [4]

-

Sample Preparation: The synthesized crystals are ground into a fine powder.

-

Data Collection: The powder is placed in a sample holder and analyzed using a powder X-ray diffractometer (e.g., Philips-PM 9920) with a specific X-ray source (e.g., CuKα radiation, λ = 1.5148 Å).[4]

-

Phase Identification: The resulting diffraction pattern (d-spacings and intensities) is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the phase and purity of the material.[4][6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound crystals.

References

In-Depth Technical Guide to the Thermal Decomposition of Barium Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of barium hydrogen phosphate (B84403) (BaHPO₄), a process of significant interest in materials science and various industrial applications. This document details the decomposition pathway, quantitative analysis of the thermal events, and standardized experimental protocols.

Executive Summary

Barium hydrogen phosphate, upon heating, undergoes a single-stage decomposition to form barium pyrophosphate (Ba₂P₂O₇) and water. This endothermic process typically occurs in the temperature range of 370°C to 430°C. The reaction is characterized by a distinct mass loss corresponding to the evolution of water. Understanding the thermal behavior of BaHPO₄ is crucial for its application in the synthesis of phosphors, bioceramics, and other advanced materials.

Decomposition Pathway and Mechanism

The thermal decomposition of this compound follows a condensation reaction, where two molecules of the orthophosphate combine to form a pyrophosphate and a molecule of water. The overall chemical equation for this transformation is:

2 BaHPO₄(s) → Ba₂P₂O₇(s) + H₂O(g)[1]

This reaction is driven by the removal of water at elevated temperatures, leading to the formation of the more thermally stable barium pyrophosphate.

Below is a diagram illustrating the logical flow of this decomposition process.

Quantitative Thermal Analysis Data

The thermal decomposition of this compound has been characterized using various analytical techniques, primarily thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). The key quantitative parameters are summarized in the table below.

| Parameter | Value | Technique | Reference |

| Decomposition Temperature Range | 370°C - 430°C | TGA/DTA | [1] |

| Decomposition/Melting Point | 355.5°C | Not Specified | |

| Mass Loss | 7.9 wt% | TGA | [1] |

| Mass Loss (Microbiological Precipitation) | 7.47 wt% | Not Specified | |

| Reaction Type | Endothermic | DTA | [1] |

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This protocol is based on the simultaneous TGA-DTA of gel-grown this compound crystals.

-

Instrumentation: A simultaneous thermal analyzer, such as a Shimadzu DT-30, capable of performing both TGA and DTA is used.[1]

-

Sample Preparation: Crystalline this compound is used as the sample. The sample mass should be accurately weighed and recorded.

-

Crucible: An inert crucible, typically made of alumina (B75360) or platinum, is used to hold the sample.

-

Heating Rate: A linear heating rate of 10°C/min is applied.[1]

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere. While the specific atmosphere for the cited study on BaHPO₄ is not mentioned, a dynamic inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) or a synthetic air atmosphere are common for such analyses.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, for example, up to 600°C.

-

Data Analysis: The TGA curve is analyzed to determine the onset and completion temperatures of mass loss, as well as the total percentage of mass loss. The DTA curve is analyzed to identify the peak temperature of the endothermic event corresponding to the decomposition.

The workflow for a typical thermal analysis experiment is depicted below.

Concluding Remarks

The thermal decomposition of this compound is a well-defined process that yields barium pyrophosphate, a material with important technological applications. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound. Further research could focus on the influence of synthesis methods, particle size, and atmospheric conditions on the decomposition kinetics and the properties of the resulting barium pyrophosphate.

References

Solubility of Barium Hydrogen Phosphate in Acidic Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium hydrogen phosphate (B84403) (BaHPO₄) is an inorganic salt with limited solubility in water. However, its solubility is significantly influenced by the pH of the surrounding medium, a characteristic of considerable interest in various scientific and industrial fields, including materials science, environmental chemistry, and pharmaceutical development. In the context of drug development, understanding the dissolution behavior of sparingly soluble salts like BaHPO₄ in acidic environments is crucial for predicting their fate in physiological systems, particularly in the acidic environment of the stomach. This technical guide provides a comprehensive overview of the core principles governing the solubility of BaHPO₄ in acidic solutions, detailed experimental protocols for its quantification, and a summary of relevant chemical data.

Theoretical Background

The dissolution of barium hydrogen phosphate in an aqueous solution is governed by its solubility product constant (Ksp). The dissolution equilibrium can be represented as:

BaHPO₄(s) ⇌ Ba²⁺(aq) + HPO₄²⁻(aq)

The solubility product constant (Ksp) for this equilibrium is given by:

Ksp = [Ba²⁺][HPO₄²⁻]

The reported pKsp for BaHPO₄ is 6.49, which corresponds to a Ksp of approximately 3.24 x 10⁻⁷.

In acidic solutions, the hydrogen phosphate ion (HPO₄²⁻) can be protonated to form dihydrogen phosphate (H₂PO₄⁻) and subsequently phosphoric acid (H₃PO₄). These protonation reactions shift the dissolution equilibrium to the right, leading to an increase in the solubility of BaHPO₄. The relevant acid-base equilibria for the phosphate species are:

H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ ; pKa₁ = 2.15 H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ ; pKa₂ = 7.20 HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ ; pKa₃ = 12.35

The overall dissolution reaction in a strong acid, such as hydrochloric acid (HCl), can be written as:

BaHPO₄(s) + H⁺(aq) ⇌ Ba²⁺(aq) + H₂PO₄⁻(aq)

Further protonation can occur in strongly acidic conditions:

BaHPO₄(s) + 2H⁺(aq) ⇌ Ba²⁺(aq) + H₃PO₄(aq)

Qualitative studies have shown that the solubility of BaHPO₄ in both hydrochloric acid and phosphoric acid solutions increases with higher acid concentration and temperature. The relationship between solubility and acid concentration has been observed to be nearly linear.

Data Presentation

Due to the limited availability of specific experimental data in publicly accessible literature, the following table presents the calculated theoretical molar solubility of BaHPO₄ at various pH values. These values are derived from the Ksp of BaHPO₄ and the acid dissociation constants (pKa) of phosphoric acid, illustrating the theoretical increase in solubility with decreasing pH.

| pH | Theoretical Molar Solubility of BaHPO₄ (mol/L) |

| 8.0 | 5.88 x 10⁻⁴ |

| 7.0 | 8.50 x 10⁻⁴ |

| 6.0 | 2.05 x 10⁻³ |

| 5.0 | 6.25 x 10⁻³ |

| 4.0 | 1.96 x 10⁻² |

| 3.0 | 6.18 x 10⁻² |

| 2.0 | 0.196 |

Note: These are theoretical values calculated based on equilibrium constants and do not account for ionic strength effects or the formation of ion pairs, which can influence actual solubility.

Experimental Protocols

This section outlines a detailed methodology for the experimental determination of the solubility of BaHPO₄ in acidic solutions.

Materials and Apparatus

-

Materials:

-

This compound (BaHPO₄), high purity

-

Hydrochloric acid (HCl), analytical grade, various concentrations (e.g., 0.01 M, 0.1 M, 1 M)

-

Phosphoric acid (H₃PO₄), analytical grade, various concentrations

-

Deionized water

-

Standard solutions of Ba²⁺ and phosphate for calibration

-

-

Apparatus:

-

Constant temperature water bath or shaker

-

pH meter, calibrated

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for barium analysis

-

UV-Vis Spectrophotometer for phosphate analysis (using the molybdenum blue method)

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of BaHPO₄ powder and add it to a series of volumetric flasks.

-

To each flask, add a specific concentration of the acidic solution (e.g., HCl or H₃PO₄) to the mark.

-

Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) to equilibrate. The time to reach equilibrium should be determined empirically, but a minimum of 24-48 hours is recommended with continuous agitation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Measure the pH of the filtrate.

-

Dilute the filtered solution accurately with deionized water to a concentration range suitable for the analytical techniques to be used.

-

Analytical Methods

-

Determination of Barium Ion Concentration:

-

The concentration of Ba²⁺ in the diluted filtrate can be determined using ICP-OES or AAS.

-

Prepare a series of standard solutions of Ba²⁺ of known concentrations.

-

Generate a calibration curve by measuring the emission (ICP-OES) or absorbance (AAS) of the standards.

-

Measure the emission or absorbance of the diluted samples and determine the Ba²⁺ concentration from the calibration curve.

-

-

Determination of Total Phosphate Concentration:

-

The total phosphate concentration in the diluted filtrate can be determined spectrophotometrically using the molybdenum blue method.

-

In an acidic medium, phosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a phosphomolybdate complex.

-

This complex is then reduced (e.g., with ascorbic acid or stannous chloride) to form a stable blue-colored complex.

-

Prepare a series of standard phosphate solutions and develop the color in the same manner as the samples.

-

Measure the absorbance of the standards and the samples at the wavelength of maximum absorbance (typically around 880 nm).

-

Construct a calibration curve and determine the phosphate concentration in the samples.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the equilibrium processes involved in the dissolution of BaHPO₄ in an acidic solution.

fundamental properties of Barium hydrogen phosphate

An In-depth Technical Guide on the Fundamental Properties of Barium Hydrogen Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium hydrogen phosphate (BaHPO₄) is an inorganic salt that has garnered interest in various scientific and industrial fields. Its properties make it a valuable material in the production of specialty ceramics, phosphors, and flame retardants.[1][2] For professionals in drug development and biomaterials, understanding the fundamental characteristics of inorganic phosphates is crucial for the innovation of new materials, for instance, in the field of bone cements and biocompatible ceramics. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevance in materials science and biomaterial applications.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] There has been some confusion in literature regarding its chemical formula and CAS number. For clarity, this document focuses on This compound (BaHPO₄) , also known as dibasic barium phosphate, which corresponds to CAS Number 10048-98-3 .[1][3][4] This should not be confused with barium dihydrogen phosphate, Ba(H₂PO₄)₂, which has a different CAS number (13466-20-1).[5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Chemical Formula | BaHPO₄ | [6][3] |

| CAS Number | 10048-98-3 | [1][6] |

| Molar Mass | 233.31 g/mol | [1][6] |

| Appearance | White crystalline powder | [1] |

| Density | 4.16 - 4.295 g/cm³ | [1] |

| Melting Point | 410 °C (decomposes) | [1] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Acids | Soluble in dilute HCl and HNO₃ | [1] |

| Solubility Product (Ksp) | pKsp: 6.49 | [1] |

| Crystal System | Orthorhombic | [7] |

Crystal Structure

This compound crystallizes in the orthorhombic system. The structure consists of Ba²⁺ cations and HPO₄²⁻ anions.

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol describes a common method for synthesizing BaHPO₄ powder.

4.1.1 Materials and Reagents

-

Barium chloride (BaCl₂) or Barium nitrate (B79036) (Ba(NO₃)₂)

-

Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄) or Sodium dihydrogen phosphate (NaH₂PO₄)

-

Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel), drying oven.

4.1.2 Step-by-Step Procedure

-

Prepare Reactant Solutions:

-

Prepare a solution of a soluble barium salt (e.g., 0.5 M BaCl₂).

-

Prepare a solution of a phosphate source (e.g., 0.5 M (NH₄)₂HPO₄).

-

-

Precipitation:

-

Place the barium salt solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the phosphate solution dropwise to the barium salt solution. A white precipitate of BaHPO₄ will form immediately.

-

Continuously monitor the pH of the mixture. Adjust the pH to a value between 7 and 9 using NH₄OH or NaOH to ensure the formation of the hydrogen phosphate species.

-

-

Aging the Precipitate:

-

After the addition is complete, continue stirring the suspension for a period of 2 to 24 hours at room temperature. This aging process allows for the crystal size and morphology to stabilize.

-

-

Isolation and Purification:

-

Separate the precipitate from the solution by filtration using a Büchner funnel.

-

Wash the collected precipitate several times with deionized water to remove any unreacted ions.

-

Finally, wash the precipitate with ethanol (B145695) to facilitate drying.

-

-

Drying:

-

Dry the purified BaHPO₄ powder in an oven at a temperature between 60-80 °C for 24 hours.

-

4.1.3 Workflow Diagram

Characterization Techniques

4.2.1 X-Ray Diffraction (XRD)

XRD is used to confirm the crystalline phase and purity of the synthesized BaHPO₄.

-

Sample Preparation: The dried BaHPO₄ powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Instrument Parameters (Typical):

-

Radiation: Cu Kα (λ = 1.5418 Å)

-

Voltage and Current: 40 kV and 30-40 mA

-

2θ Scan Range: 10° to 80°

-

Scan Speed: 1-2°/min

-

Step Size: 0.02°

-

-

Data Analysis: The resulting diffraction pattern is compared with standard reference patterns from the JCPDS-ICDD database to identify the BaHPO₄ phase and any potential impurities.

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the sample.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry both the BaHPO₄ sample and potassium bromide (KBr) powder to remove any moisture.

-

Mix approximately 1-2 mg of the BaHPO₄ sample with 100-200 mg of KBr powder in an agate mortar.

-

Grind the mixture to a very fine powder.

-

Place the mixture in a pellet die and press it under high pressure to form a thin, transparent pellet.

-

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Expected Vibrational Modes for BaHPO₄:

4.2.3 Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of BaHPO₄.

-

Experimental Conditions (Typical):

-

Sample Mass: 5-10 mg in an alumina (B75360) or platinum crucible.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.

-

Temperature Range: Room temperature to 1000 °C.

-

-

Expected Behavior: BaHPO₄ is anhydrous at room temperature and decomposes at temperatures above 370 °C in an endothermic process to form barium pyrophosphate (Ba₂P₂O₇) and water.[8] The decomposition is typically complete by 430 °C.[8]

4.2.4 Characterization Workflow Diagram

Thermal Decomposition Pathway

The thermal decomposition of this compound follows a well-defined pathway.

Relevance to Drug Development and Biomaterials

While this compound does not have direct applications as an active pharmaceutical ingredient, its properties and those of related barium-containing ceramics are of interest in the broader field of drug development and biomaterials.

-

Biocompatibility: Studies on barium-containing calcium phosphate cements have indicated that they can be biocompatible and osteoconductive.[9][10][11] There is evidence that these materials do not cause significant inflammation or fibrous tissue formation when implanted.[9]

-

Bone Cements: Calcium phosphate cements are widely used in orthopedics for bone repair.[12][13][14][15] The incorporation of ions like barium can modify the properties of these cements, such as their radiopacity, setting times, and mechanical strength.[9][12] Barium sulfate (B86663) is a known radiopacifier used in some bone cement formulations.[9]

-

Piezoelectric Properties: Barium-containing ceramics, such as barium titanate, are known for their piezoelectric properties.[10][11] When combined with biocompatible phosphates like hydroxyapatite, these materials can create scaffolds that generate electrical stimulation under mechanical load, potentially promoting bone regeneration.[16]

The use of this compound specifically as a pharmaceutical excipient is not well-documented. However, the insolubility and thermal stability of such inorganic phosphates could theoretically make them suitable for certain formulation challenges, although extensive toxicological and compatibility studies would be required.

Conclusion

This compound is a well-characterized inorganic compound with established applications in material science. Its synthesis via precipitation is straightforward, and its properties can be reliably assessed using standard analytical techniques. For the drug development and biomaterials community, while not a direct therapeutic agent, the study of barium phosphates contributes to the broader understanding of how inorganic materials can be tailored for applications such as biocompatible ceramics and advanced bone cements. Further research into the biocompatibility and long-term stability of barium-doped phosphate materials will be crucial in determining their future role in medical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Barium Phosphate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. thomasbaker.com [thomasbaker.com]

- 4. This compound | Phosphoric acid hydrogen barium salt | BaHPO4 - Ereztech [ereztech.com]

- 5. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 6. nva.sikt.no [nva.sikt.no]

- 7. Barium Phosphate: Versatile Uses and Key Benefits [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Bone healing response to an injectable calcium phosphate cement with enhanced radiopacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biocompatibility of (Ba,Ca)(Zr,Ti)O3 piezoelectric ceramics for bone replacement materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Effects of Calcium Phosphate Bone Cement Preparation Parameters on Injectability and Compressive Strength for Minimally Invasive Surgery | MDPI [mdpi.com]

- 13. Development of highly porous calcium phosphate bone cements applying nonionic surface active agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04266A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Calcium Phosphate Cements as Carriers of Functional Substances for the Treatment of Bone Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

Barium hydrogen phosphate chemical formula and CAS number

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Barium Hydrogen Phosphate (B84403), detailing its chemical identity, physical and chemical properties, and synthesis methodologies. The information is intended to support research and development activities, particularly in material science and drug development.

Chemical Identity and Properties

Barium hydrogen phosphate is an inorganic compound with established applications in various industrial and research settings.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | BaHPO₄ | [1][2] |

| CAS Number | 10048-98-3 | [1][3][4] |

| Molecular Weight | 233.31 g/mol | [1][5] |

| Appearance | White powder | [1][2][3][5] |

| Melting Point | 410°C (decomposes) | [1][4][5] |

| Solubility | Insoluble in water; soluble in dilute HCl or HNO₃. | [3][5] |

| Density | 4.16 g/cm³ | [4][6] |

This compound is also known by several synonyms, including dibasic barium phosphate and phosphoric acid, barium salt (1:1)[4][7]. It is classified as harmful if swallowed or inhaled[1].

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, including chemical precipitation and gel diffusion.

2.1. Chemical Precipitation Method

A common laboratory-scale synthesis involves the reaction of a soluble barium salt with a phosphate source.

-

Reactants : Barium hydroxide (B78521) (Ba(OH)₂) and phosphoric acid (H₃PO₄)[8].

-

Procedure :

-

Dissolve barium hydroxide octahydrate in deionized water and heat the solution[8].

-

Add a solution of phosphoric acid dropwise to the heated barium hydroxide solution[8].

-

Heat the resulting mixture to allow for the precipitation of this compound[8].

-

Cool the mixture, filter the precipitate, and wash with deionized water until the washings are neutral[8].

-

Dry the resulting white solid under a vacuum[8].

-

2.2. Gel Diffusion Method

Single crystals of this compound can be grown using a gel diffusion technique.

-

Materials : Sodium metasilicate (B1246114), orthophosphoric acid, and barium chloride[9].

-

Procedure :

-

A gel is prepared using sodium metasilicate and orthophosphoric acid[9].

-

A solution of barium chloride is carefully added on top of the set gel[9].

-

This compound crystals form within the gel matrix through a slow diffusion and reaction process[9]. This method allows for the growth of good quality single crystals[9].

-

2.3. Bio-Inspired Synthesis

Nanoparticles of barium phosphates have been synthesized using microorganisms.

-

Method : The bacterium B. subtilis is used to produce alkaline phosphatase, which hydrolyzes a phosphate monoester to generate phosphate ions[10].

-

Procedure :

-

A solution of a substrate is mixed with a culture of B. subtilis and allowed to stand[10].

-

The mixture is centrifuged, and the pH of the supernatant is adjusted[10].

-

Barium chloride is added to the pH-adjusted solution, leading to the precipitation of barium phosphate nanoparticles[10]. The particle size can be influenced by the pH of the solution[10].

-

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the chemical precipitation synthesis of this compound.

References

- 1. This compound | CAS 10048-98-3 | Lorad Chemical Corporation [loradchemical.com]

- 2. This compound | Phosphoric acid hydrogen barium salt | BaHPO4 - Ereztech [ereztech.com]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Synthesis routes of Barium phosphate [benchchem.com]

- 9. ias.ac.in [ias.ac.in]

- 10. chalcogen.ro [chalcogen.ro]

A Spectroscopic Investigation of Barium Hydrogen Phosphate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Barium Hydrogen Phosphate (B84403) (BaHPO₄), with a specific focus on Infrared (IR) and Raman spectroscopy. This document details the vibrational characteristics of the compound, outlines the experimental protocols for its analysis, and presents the spectroscopic data in a clear, comparative format.

Introduction to Barium Hydrogen Phosphate

This compound (BaHPO₄) is an inorganic compound of interest in various fields, including materials science and potentially as a component in pharmaceutical formulations. A thorough understanding of its structural and vibrational properties is crucial for its characterization and quality control. Infrared and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular vibrations and crystal structure of a material.

Experimental Protocols

The following sections describe the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the preparation of BaHPO₄ is through a precipitation reaction. One established method involves the reaction of barium hydroxide (B78521) with phosphoric acid.

Protocol:

-

Dissolve a stoichiometric amount of Barium Hydroxide (Ba(OH)₂) in deionized water.

-

Separately, prepare a dilute solution of orthophosphoric acid (H₃PO₄).

-

Slowly add the phosphoric acid solution to the barium hydroxide solution with constant stirring.

-

The white precipitate of this compound (BaHPO₄) that forms is then filtered, washed with deionized water to remove any unreacted precursors, and dried at a controlled temperature.

Another documented synthesis involves the reaction of barium chloride (BaCl₂) with ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) in an aqueous solution.

Infrared (IR) Spectroscopy

Infrared spectroscopy of BaHPO₄ is typically performed using the Fourier Transform Infrared (FTIR) technique.

Protocol:

-

Sample Preparation: A small amount of the dried BaHPO₄ powder (approximately 1-2 mg) is intimately mixed with about 200 mg of spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy.

Protocol:

-

Sample Preparation: A small amount of the BaHPO₄ powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: The sample is positioned in a Raman microscope. The spectrum is excited using a monochromatic laser source (e.g., a 532 nm or 785 nm laser). The scattered light is collected and directed to a spectrometer.

-

Data Acquisition: The Raman spectrum is recorded over a relevant spectral range, typically from 100 to 3500 cm⁻¹. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Spectroscopic Data and Interpretation

The vibrational spectra of BaHPO₄ are characterized by the vibrational modes of the HPO₄²⁻ anion. The presence of the hydrogen atom and the crystal lattice environment influences the symmetry and energy of these modes.

Vibrational Modes of the HPO₄²⁻ Ion

The primary vibrational modes of the HPO₄²⁻ ion include:

-

O-H stretching (νOH): Associated with the hydrogen atom of the phosphate group.

-

P-O-H in-plane bending (δPOH): The bending motion of the P-O-H group within its plane.

-

P-O-H out-of-plane bending (γPOH): The bending motion of the P-O-H group out of its plane.

-

P-O stretching (νPO): Stretching vibrations of the phosphorus-oxygen bonds.

-

O-P-O bending (δOPO): Bending vibrations of the O-P-O linkages.

Tabulated Spectroscopic Data

The following table summarizes the key vibrational bands observed in the IR and Raman spectra of this compound.

| Vibrational Mode | IR Peak Position (cm⁻¹) | Raman Peak Position (cm⁻¹) | Assignment |

| ν(OH) | ~2850, ~2450 | Not typically observed | O-H stretching in HPO₄²⁻ |

| δ(POH) | ~1295 | ~1290 | P-O-H in-plane bending |

| νₐ(PO₃) | ~1128, ~1070 | ~1080, ~1025 | Asymmetric stretching of PO₃ group |

| νₛ(PO₃) | ~1015 | ~990 | Symmetric stretching of PO₃ group |

| γ(POH) | ~860 | ~855 | P-O-H out-of-plane bending |

| ν(P-OH) | ~940 | ~935 | P-(OH) stretching |

| δₐ(OPO) and δₛ(OPO) (ν₄ region) | ~580, ~533 | ~575, ~525 | O-P-O bending modes |

| ν₂ region | ~410 | ~415 | O-P-O bending modes |

| External Modes | Below 400 | ~207, ~145, ~105 | Lattice vibrations and Ba-O modes[1] |

Note: Peak positions can vary slightly depending on the crystalline form and experimental conditions.

Workflow of Spectroscopic Analysis

The logical flow of analyzing this compound using spectroscopic methods is illustrated in the diagram below. This workflow encompasses sample preparation, data acquisition, and spectral interpretation.

Caption: Workflow for the spectroscopic analysis of BaHPO₄.

Conclusion

Infrared and Raman spectroscopy are indispensable tools for the characterization of this compound. This guide provides the foundational knowledge for researchers, scientists, and professionals in drug development to effectively utilize these techniques for material identification, structural elucidation, and quality assessment of BaHPO₄. The provided experimental protocols and tabulated spectral data serve as a valuable reference for the interpretation of vibrational spectra.

References

A Comparative Analysis of Orthorhombic and Triclinic Barium Hydrogen Phosphate Polymorphs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the orthorhombic and triclinic polymorphic forms of barium hydrogen phosphate (B84403). The document outlines the crystallographic, thermal, and spectroscopic differences between these two forms, supported by detailed experimental protocols for their synthesis and characterization. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in materials science, crystallography, and pharmaceutical development where precise control over crystalline forms is paramount.

Introduction to Barium Hydrogen Phosphate Polymorphism

This compound, a compound with significance in various fields including ceramics and biomaterials, exhibits polymorphism, existing in different crystal structures with the same chemical composition. The two primary forms discussed herein are the orthorhombic and triclinic systems. It is important to note that the literature often refers to the orthorhombic form as BaHPO₄ and the triclinic form as Ba(H₂PO₄)₂. This guide will address both nomenclatures while focusing on the structural and property differences arising from their distinct crystal lattices. Understanding the unique characteristics of each polymorph is crucial for controlling material properties and ensuring reproducibility in research and industrial applications.

Quantitative Data Summary

The fundamental differences between the orthorhombic and triclinic forms of this compound are captured in their crystallographic, thermal, and spectroscopic data. The following tables provide a structured summary of these quantitative parameters for easy comparison.

Table 1: Crystallographic Data

| Parameter | Orthorhombic BaHPO₄ | Triclinic Ba(H₂PO₄)₂ |

| Crystal System | Orthorhombic[1][2] | Triclinic[3] |

| Space Group | Pnma (No. 62)[2] or Pmn2₁ (No. 31)[1] | P-1[3] |

| a (Å) | 5.71[1] | 6.9917(5)[3] |

| b (Å) | 7.05[1] | 7.1929(5)[3] |

| c (Å) | 4.61[1] | 7.9667(9)[3] |

| α (°) | 90 | 104.517(8)[3] |

| β (°) | 90 | 95.918(7)[3] |

| γ (°) | 90 | 109.459(6)[3] |

| Volume (ų) | 185.6 | 358.5 |

| Z | 2[1] | 2[3] |

| Calculated Density (g/cm³) | 4.15[1] | Not explicitly stated |

Table 2: Thermal Analysis Data

| Parameter | Orthorhombic BaHPO₄ | Triclinic Ba(H₂PO₄)₂ |

| Decomposition Onset (°C) | ~370[2] | Data not available |

| Decomposition Product | Barium pyrophosphate (Ba₂P₂O₇)[2] | Data not available |

| Weight Loss (%) | 7.9[2] | Data not available |

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data (Key Vibrational Modes in cm⁻¹)

| Vibrational Mode | Orthorhombic BaHPO₄ | Triclinic Ba(H₂PO₄)₂ |

| O-H Stretching | ~2700, ~2386[2] | Data not available |

| P-O-H In-plane Deformation | ~1266[2] | Data not available |

| P-O-H Out-of-plane Deformation | ~940[2] | Data not available |

| O-P-O Bending | ~590, ~525[2] | Data not available |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of the distinct polymorphic forms of this compound.

Synthesis of Orthorhombic BaHPO₄ (Gel Diffusion Method)[2]

-

Gel Preparation: A gel of sodium metasilicate (B1246114) with a density of 1.03 is prepared. The pH of the gel is adjusted to 6.

-

Reactant Addition: Orthophosphoric acid is incorporated into the silica (B1680970) hydrogel.

-

Crystal Growth: A 0.5 M solution of barium chloride is carefully layered on top of the gel. The setup is left undisturbed at ambient temperature to allow for the controlled diffusion of the barium chloride solution into the gel, leading to the growth of orthorhombic BaHPO₄ crystals.

-

Crystal Harvesting: After a suitable growth period, the crystals are harvested from the gel, washed with deionized water, and dried.

Synthesis of Triclinic Ba(H₂PO₄)₂ (Slow Evaporation Method)[3]

-

Reactant Preparation: A dilute solution of orthophosphoric acid (85%) is prepared.

-

Neutralization: Stoichiometric amounts of barium carbonate (BaCO₃) are slowly added to the phosphoric acid solution until neutralization is achieved.

-

Crystal Growth: The resulting solution is allowed to slowly evaporate at room temperature.

-

Crystal Harvesting: High-quality single crystals of triclinic Ba(H₂PO₄)₂ in a parallelepiped shape are formed and can be recovered for analysis.

X-ray Diffraction (XRD)

-

Sample Preparation: A finely ground powder of the this compound sample is prepared.

-

Instrumentation: A powder X-ray diffractometer with CuKα radiation (λ = 1.5406 Å) is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1 second per step.

-

Data Analysis: The resulting diffractogram is analyzed to determine the peak positions and intensities. These are then compared with standard diffraction patterns from crystallographic databases (e.g., JCPDS) to identify the crystalline phase and determine the unit cell parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the sample (approximately 1-2 mg) is intimately mixed with dry potassium bromide (KBr) (approximately 200 mg). The mixture is then pressed into a transparent pellet.

-

Instrumentation: A FTIR spectrometer is used for analysis.

-

Data Collection: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule and to probe the local environment of the phosphate and hydroxyl groups, which can differ between polymorphs.

Thermal Analysis (Thermogravimetric Analysis/Differential Thermal Analysis - TGA/DTA)

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Instrumentation: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument is used.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss (TGA) and the temperature difference between the sample and a reference (DTA) or the heat flow (DSC) are recorded as a function of temperature.

-

Data Analysis: The TGA curve provides information about the thermal stability and decomposition temperatures of the material. The DTA/DSC curve indicates whether the thermal events are endothermic or exothermic.

Visualization of Methodologies and Relationships

The following diagrams, generated using the DOT language, illustrate the synthesis pathways and a general experimental workflow for the characterization of this compound polymorphs.

References

An In-depth Technical Guide on the Magnetic Susceptibility of BaHPO₄

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the magnetic susceptibility of Barium Hydrogen Phosphate (B84403) (BaHPO₄). A comprehensive review of available scientific literature reveals a notable absence of specific experimental studies on the magnetic properties of this compound. BaHPO₄ is primarily investigated for its role in biomineralization and as a precursor to hydroxyapatite, rather than for its magnetic characteristics. Theoretical considerations, based on the electronic structure of its constituent ions (Ba²⁺, H⁺, and PO₄³⁻), strongly indicate that BaHPO₄ is a diamagnetic material. This guide provides a theoretical framework for its expected magnetic behavior and outlines a generalized experimental protocol for the measurement of magnetic susceptibility in powder samples, which would be applicable to BaHPO₄. This information is intended to serve as a foundational resource for researchers who may need to characterize the magnetic properties of this or similar materials.

Theoretical Background: Expected Magnetic Properties of BaHPO₄

Magnetic susceptibility (χ) is a dimensionless proportionality constant that indicates the degree of magnetization of a material in response to an applied magnetic field.[1] Materials are broadly classified based on their magnetic susceptibility as diamagnetic (χ < 0), paramagnetic (χ > 0), or ferromagnetic (χ >> 0).[1]

The magnetic properties of a material are determined by the electronic configuration of its constituent atoms and ions.[2] In the case of Barium Hydrogen Phosphate (BaHPO₄), the compound is formed from:

-

Barium ion (Ba²⁺): The electron configuration of a neutral Barium atom is [Xe] 6s². The Ba²⁺ ion has lost its two valence electrons, resulting in a stable, closed-shell configuration identical to Xenon.

-

Hydrogen Phosphate ion (HPO₄²⁻): In the phosphate ion (PO₄³⁻), phosphorus and oxygen atoms have paired electrons in their valence shells. The addition of a proton (H⁺) to form HPO₄²⁻ does not introduce any unpaired electrons.

Since all constituent ions in the BaHPO₄ formula unit possess paired electrons and lack partially filled electron shells, the material does not have permanent atomic magnetic moments.[2] Therefore, BaHPO₄ is expected to exhibit diamagnetism.[1][2]

Diamagnetism is a fundamental property of all matter, arising from the orbital motion of electrons.[1] When a diamagnetic substance is placed in an external magnetic field, it creates an induced magnetic field in the direction opposite to the applied field, leading to a weak repulsion.[1] The magnetic susceptibility of diamagnetic materials is typically on the order of -10⁻⁵ to -10⁻⁶.[3]

Quantitative Data Summary

As of the date of this publication, no specific experimental data for the magnetic susceptibility of BaHPO₄ has been found in the peer-reviewed scientific literature. Consequently, a quantitative data table cannot be provided. Researchers requiring this specific value would need to perform direct experimental measurements.

Experimental Protocols for Magnetic Susceptibility Measurement

While no protocols specific to BaHPO₄ are available, the magnetic susceptibility of a solid, powdered sample can be accurately determined using several established techniques. The choice of method often depends on the required sensitivity, sample amount, and available equipment. Common methods include the use of a Gouy balance, Faraday balance, Vibrating Sample Magnetometer (VSM), or a Superconducting Quantum Interference Device (SQUID) magnetometer.[4][5][6][7]

Below is a generalized protocol for determining the magnetic susceptibility of a diamagnetic powder like BaHPO₄ using the Gouy balance method, a classic and accessible technique.[8][9][10]

General Protocol: Gouy Balance Method

The Gouy balance measures the apparent change in the mass of a sample when it is subjected to a magnetic field.[10] A long, cylindrical sample is suspended from a balance so that one end is in a region of a strong, uniform magnetic field and the other end is in a region of negligible field.[9][11] The force experienced by the sample is proportional to its magnetic susceptibility.[8] For diamagnetic substances, this force results in an apparent decrease in weight as the sample is repelled by the field.[9]

Apparatus:

-

Gouy Balance (or a sensitive analytical balance).

-

Electromagnet with a power supply.

-

Gouy sample tube (a flat-bottomed cylindrical tube).

-

Analytical balance (for initial mass measurements).

-

Gaussmeter (for magnetic field strength measurement).

-

Calibrant with known magnetic susceptibility (e.g., HgCo(SCN)₄).[8]

Procedure:

-

System Calibration:

-

Measure the weight of the empty Gouy tube first without the magnetic field (W_empty,off) and then with the magnetic field applied (W_empty,on).[8]

-

Fill the tube to a calibrated mark with a standard calibrant of known mass and susceptibility.

-

Weigh the filled tube with the field off (W_cal,off) and on (W_cal,on).[8]

-

These measurements are used to determine the constants of the apparatus.[8]

-

-

Sample Preparation:

-

Ensure the BaHPO₄ sample is a fine, dry powder to allow for uniform packing into the Gouy tube.[10]

-

Accurately weigh the empty Gouy tube.

-

Pack the BaHPO₄ powder into the tube up to the same calibrated mark used for the calibrant, ensuring consistent packing density.

-

Weigh the filled tube to determine the precise mass of the BaHPO₄ sample.

-

-

Measurement:

-

Suspend the sample tube from the balance, ensuring its position is identical to the calibration step (one end in the center of the magnetic field, the other outside).[8]

-

Measure the weight of the sample-filled tube without the magnetic field (W_sample,off).[12]

-

Turn on the electromagnet to the desired field strength and allow it to stabilize.

-

Measure the apparent weight of the sample-filled tube with the magnetic field on (W_sample,on).[12]

-

-

Calculation:

-

The change in mass (Δm) for the sample is calculated as Δm = W_sample,on - W_sample,off.[12]

-

The magnetic susceptibility is then calculated using the forces experienced by the sample and the calibrant. The specific formula will depend on the calibration method used, but it relates the change in weight to the magnetic field strength, sample mass, and volume.[9][12]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the generalized experimental protocol for measuring magnetic susceptibility using a Gouy Balance.

Caption: Workflow for Magnetic Susceptibility Measurement by Gouy Balance.

References

- 1. Magnetic susceptibility - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Magnetic Processing of Diamagnetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Faraday balance - Wikipedia [en.wikipedia.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 7. measurlabs.com [measurlabs.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. myphysicsclassroom.in [myphysicsclassroom.in]

- 10. Gouy balance - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Virtual Labs [ep2-iitb.vlabs.ac.in]

Barium Hydrogen Phosphate: A Versatile Precursor for Advanced Material Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Barium hydrogen phosphate (B84403) (BaHPO₄) is emerging as a significant precursor material in the synthesis of a wide array of advanced functional materials. Its versatility stems from its composition, providing a source of both barium and phosphate ions, which are integral components in various specialty ceramics, phosphors, and potentially, next-generation biomaterials. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of materials derived from BaHPO₄, with a focus on experimental protocols and potential applications in biomedical fields.

Synthesis of Barium Hydrogen Phosphate (BaHPO₄) Precursor

The quality and characteristics of the final synthesized material are highly dependent on the properties of the initial BaHPO₄ precursor. Several methods have been employed for the synthesis of BaHPO₄, with chemical precipitation and gel-growth being the most common.

Chemical Precipitation Method

This method allows for the production of BaHPO₄ nanoparticles and is favored for its simplicity and scalability. The morphology and particle size of the resulting powder can be controlled by adjusting reaction parameters such as pH and temperature.

Experimental Protocol: Chemical Precipitation of BaHPO₄ Nanoparticles

-

Precursor Preparation:

-

Prepare a 0.5 M solution of barium chloride (BaCl₂) in deionized water.

-

Prepare a 0.3 M solution of di-ammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water.

-

-

Precipitation:

-

Heat the BaCl₂ solution to 60°C with continuous stirring.

-

Slowly add the (NH₄)₂HPO₄ solution dropwise to the heated BaCl₂ solution.

-

Maintain the temperature at 60°C and continue stirring for 2 hours to ensure a complete reaction.

-

Monitor and adjust the pH of the solution to a desired level (e.g., pH 7-9) using ammonium (B1175870) hydroxide (B78521) (NH₄OH) to influence particle size and morphology.

-

-

Washing and Drying:

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitate multiple times with deionized water to remove any unreacted ions. Centrifugation can be used to facilitate the washing process.

-

Dry the washed precipitate in an oven at 80°C for 12 hours to obtain a fine white powder of BaHPO₄.

-

Gel Growth Method

The gel growth method is particularly useful for obtaining larger, high-quality single crystals of BaHPO₄, which are essential for studying its intrinsic physical properties.

Experimental Protocol: Gel Growth of BaHPO₄ Crystals

-

Gel Preparation:

-

Prepare a sodium metasilicate (B1246114) (Na₂SiO₃) solution with a specific gravity of 1.04 in a beaker.

-

Add 1 M orthophosphoric acid (H₃PO₄) dropwise to the sodium metasilicate solution with constant stirring until the desired pH (e.g., pH 7.0) is reached.

-

Pour the resulting solution into test tubes and allow it to set into a firm gel for 48-72 hours.

-

-

Crystal Growth:

-

Once the gel has set, carefully pour a 1 M solution of barium chloride (BaCl₂) over the gel surface.

-

Seal the test tubes and leave them undisturbed at room temperature.

-

Over several days to weeks, BaCl₂ will diffuse into the gel and react with the phosphoric acid to form BaHPO₄ crystals within the gel matrix.

-

-

Harvesting:

-

Carefully break the test tubes and gently extract the grown crystals from the gel.

-

Wash the crystals with deionized water to remove any adhering gel.

-

Applications of BaHPO₄ as a Precursor in Material Synthesis

This compound serves as a foundational material for the synthesis of various advanced materials with diverse applications.

Phosphor Materials

BaHPO₄ is a key precursor in the manufacturing of luminescent materials. The purity and crystalline structure of the initial BaHPO₄ directly impact the brightness and stability of the final phosphor.

Example Application: Synthesis of Sm³⁺-doped Ba₃(PO₄)₂ Phosphor

Experimental Protocol (Adapted): Solid-State Synthesis of Phosphors

-

Mixing: Stoichiometrically mix BaHPO₄ powder with a suitable barium source (e.g., BaCO₃) and the dopant precursor (e.g., Sm₂O₃). The exact ratios will depend on the desired final composition.

-

Grinding: Thoroughly grind the mixture in an agate mortar to ensure homogeneity.

-

Calcination: Transfer the mixture to an alumina (B75360) crucible and calcine at a high temperature (e.g., 1000-1200°C) in a muffle furnace for several hours. The temperature and duration will influence the crystallinity and luminescent properties of the phosphor.

-

Cooling and Characterization: Allow the crucible to cool down to room temperature. The resulting phosphor powder can then be characterized for its structural and luminescent properties.

Bioceramics and Bone Regeneration

Calcium phosphate-based bioceramics are widely used for bone repair and regeneration due to their chemical similarity to the mineral component of bone. While research on barium-containing bioceramics is less extensive, the constituent ions of BaHPO₄ (barium and phosphate) are known to influence cellular processes relevant to bone formation. Barium ions have been shown to affect osteoblast proliferation and differentiation, potentially through interaction with calcium-sensing receptors and ion channels.[1][2] Phosphate ions are integral to bone mineralization and can act as signaling molecules.[3]

Logical Workflow for Bioceramic Synthesis from BaHPO₄

Caption: Workflow for bioceramic development from a BaHPO₄ precursor.

Experimental Protocol (Adapted): Hydrothermal Synthesis of Biphasic Calcium/Barium Phosphate Bioceramics

This protocol is adapted from methods used for calcium phosphate synthesis and can be modified to incorporate barium from a BaHPO₄ precursor.

-

Precursor Slurry:

-

Disperse BaHPO₄ powder in deionized water.

-

Add a calcium source, such as calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O), to the slurry. The Ca/Ba ratio can be adjusted to tailor the final composition.

-

Adjust the pH of the slurry to a basic level (e.g., pH 10-11) using ammonium hydroxide.

-

-

Hydrothermal Treatment:

-

Transfer the slurry to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to 150-200°C and maintain this temperature for 12-24 hours.

-

Allow the autoclave to cool to room temperature naturally.

-

-

Product Recovery:

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product thoroughly with deionized water and ethanol.

-

Dry the final bioceramic powder in an oven at 80°C.

-

Potential for Drug Delivery Systems

The development of nanoparticles for drug delivery is a rapidly growing field.[4][5] Phosphate-based nanoparticles, in particular, have shown promise due to their biocompatibility and pH-responsive behavior.[6] While specific research on BaHPO₄-based drug delivery systems is limited, the principles of nanoparticle synthesis and drug loading can be logically extended. The porous nature of synthesized barium phosphate composites could allow for the encapsulation and controlled release of therapeutic agents.[7]

Logical Workflow for Developing a BaHPO₄-Based Drug Delivery System

Caption: Development and evaluation of a BaHPO₄-based drug delivery system.

Quantitative Data on BaHPO₄ and Derived Materials

The following tables summarize available quantitative data for this compound and related materials. It is important to note that data for materials directly synthesized from a BaHPO₄ precursor for all applications is not yet widely available in the literature.

Table 1: Physicochemical Properties of BaHPO₄

| Property | Value | Reference |

| Chemical Formula | BaHPO₄ | [8] |

| Crystal System | Orthorhombic | [9] |

| Density (g/cm³) | 4.295 | [8] |

| Decomposition Temp. | > 370°C | [8] |

| Magnetic Susceptibility | Diamagnetic | [8] |

Table 2: Characterization of Barium Phosphate Nanoparticles

| Synthesis Parameter (pH) | Average Crystallite Size (nm) | Particle Morphology | Reference |

| 7 | 48.56 | Irregular Flakes | [9] |

| 8 | 36.60 | Irregular Flakes | [9] |

| 9 | 31.89 | Irregular Flakes | [9] |

| 10 | 33.27 | Irregular Flakes | [9] |

| 11 | 34.79 | Irregular Flakes | [9] |

Cellular Signaling Pathways Influenced by Barium and Phosphate-Based Biomaterials

The interaction of biomaterials with cells is crucial for their success in biomedical applications. Barium and phosphate ions, the constituents of BaHPO₄, can influence cellular signaling pathways involved in bone regeneration.

Barium Ions: Barium ions have been shown to enter osteoblast-like cells through L-type voltage-gated calcium channels.[1] This influx of divalent cations can potentially modulate intracellular calcium signaling, which is a critical second messenger in numerous cellular processes, including proliferation, differentiation, and apoptosis.

Phosphate-Based Biomaterials: Calcium phosphate ceramics are known to influence the behavior of bone cells. The dissolution of these materials releases calcium and phosphate ions, which can affect the expression of osteogenic genes such as collagen type I (Col-I), alkaline phosphatase (ALP), osteopontin (B1167477) (OPN), osteocalcin (B1147995) (OCN), and Runx2.[3] Furthermore, these materials can modulate the activity of key signaling pathways involved in osteogenesis, such as the Bone Morphogenetic Protein (BMP) pathway.[10] While specific studies on BaHPO₄-derived bioceramics are needed, it is plausible that they would exert similar effects, with the added influence of barium ions.

Proposed Signaling Pathway

The following diagram illustrates a proposed signaling pathway for the interaction of a barium-containing phosphate-based bioceramic with an osteoblast.

Caption: Proposed signaling in osteoblasts by Ba-Phosphate bioceramics.

Conclusion and Future Perspectives

This compound is a promising and versatile precursor for the synthesis of a variety of functional materials. While its application in phosphors and specialty ceramics is more established, its potential in the biomedical field, particularly in bioceramics and drug delivery, warrants further investigation. The ability to synthesize BaHPO₄ in various forms, from nanoparticles to single crystals, provides a foundation for creating materials with tailored properties.

Future research should focus on:

-

Developing and optimizing protocols for the synthesis of bioceramics and drug delivery systems specifically from BaHPO₄ precursors.

-

Conducting comprehensive in vitro and in vivo studies to evaluate the biocompatibility, bioactivity, and potential toxicity of barium-containing biomaterials.

-

Elucidating the specific cellular and molecular mechanisms by which barium-phosphate materials interact with biological systems.

-

Exploring the full potential of BaHPO₄-derived materials in targeted drug delivery, including loading and release kinetics of various therapeutic agents.

By addressing these research gaps, the full potential of this compound as a precursor for novel advanced materials can be realized, paving the way for innovations in materials science, medicine, and drug development.

References

- 1. Properties of the depolarization-activated calcium and barium entry in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Incorporation of Barium Ions into Biomaterials: Dangerous Liaison or Potential Revolution? | MDPI [mdpi.com]

- 3. Calcium Phosphate-Based Biomaterials for Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanoparticles in Drug Delivery: From History to Therapeutic Applications | MDPI [mdpi.com]

- 6. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Growth of Barium Hydrogen Phosphate (BaHPO₄) Single Crystals Using the Gel Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barium Hydrogen Phosphate (B84403) (BaHPO₄) is an inorganic compound of significant interest due to its notable ferroelectric and piezoelectric properties.[1] As a specialty chemical, it serves as a crucial component in various advanced applications. The synthesis of high-quality single crystals of BaHPO₄ is essential for characterizing its properties and exploring its full potential. The gel growth technique is a simple, inexpensive, and versatile method for growing high-quality single crystals of sparingly soluble substances at ambient temperatures.[1][2] This method allows for controlled diffusion of reactants, leading to the formation of well-defined crystals with fewer defects compared to those grown at high temperatures.

Key Applications

Barium Hydrogen Phosphate crystals and powders are integral to several fields of research and development:

-

Advanced Materials Science: BaHPO₄ is used as a precursor in the synthesis of phosphors, which are essential for advanced optical technologies and light-emitting materials.[3][4]

-

Safety and Compliance: It acts as a key ingredient in fireproofing compositions and advanced flame retardants, enhancing the fire resistance of polymers, coatings, and textiles.[3][4]

-

Specialty Electronics and Ceramics: The compound's unique properties are leveraged in the manufacturing of specialty ceramics and electronic components.[3]

-

Biomaterials Research: As part of the alkaline earth phosphates family, BaHPO₄ is studied for potential applications in bioceramics and for its ionic conductivity.[5]

Protocol: Single Diffusion Gel Growth of BaHPO₄ Crystals

This protocol details the single diffusion method for growing this compound (BaHPO₄) single crystals in a silica (B1680970) hydrogel. The process involves the controlled diffusion of a barium chloride solution into a silica gel containing orthophosphoric acid.

Optimized Growth Parameters

Successful crystal growth depends on precise control over several parameters. The following table summarizes the optimal conditions established for the growth of good quality BaHPO₄ crystals.[1]

| Parameter | Optimal Value | Notes |

| Gel Medium | Silica Hydrogel | Prepared from Sodium Metasilicate (B1246114) (Na₂SiO₃) and Orthophosphoric Acid (H₃PO₄).[1] |

| Gel Density | 1.03 g/cm³ | Gel specific gravity in the range of 1.03–1.06 g/cm³ yields good results.[1][2] |

| Gel pH | 6.0 | The pH of the gel is a critical factor in controlling nucleation and crystal morphology.[1] |

| Outer Reactant (Supernatant) | 0.5 M Barium Chloride (BaCl₂) | This solution is poured over the set gel.[1] |

| Growth Temperature | Ambient Temperature | The method avoids the need for high-temperature equipment.[1] |

| Resulting Crystal Size | Up to 5 x 4 x 2 mm | High-quality, well-faceted crystals can be obtained.[1] |

Materials and Equipment

-

Chemicals (Analytical Reagent Grade):

-

Sodium Metasilicate (Na₂SiO₃)

-

Orthophosphoric Acid (H₃PO₄)

-

Barium Chloride (BaCl₂)

-

Doubly Distilled Water

-

-

Equipment:

-

Glass test tubes (e.g., 15 cm length, 2.5 cm diameter)

-

Beakers and graduated cylinders

-

Pipettes

-

pH meter

-

Cotton plugs

-

Experimental Workflow Diagram

Caption: Experimental workflow for the gel growth of BaHPO₄ single crystals.

Step-by-Step Procedure

Step 1: Preparation of Solutions

-

Sodium Metasilicate (SMS) Stock Solution: Prepare a stock solution of sodium metasilicate (also known as water glass) by dissolving it in doubly distilled water. Allow any sediment to settle over a few days, then filter the clear supernatant for use.

-

Orthophosphoric Acid Solution: Prepare a solution of orthophosphoric acid of the desired concentration.

-

Barium Chloride Solution: Prepare a 0.5 M solution of Barium Chloride (BaCl₂).[1]

Step 2: Gel Preparation and Setting

-

Take a specific volume of the sodium metasilicate stock solution in a beaker.

-

Slowly add the orthophosphoric acid solution while stirring continuously until a pH of 6 is achieved.[1] The mixture is the sol.

-

Transfer the sol into clean test tubes to the desired height.

-

Cover the test tubes and leave them undisturbed at room temperature to allow the sol to set into a hydrogel. This may take 24-48 hours.

Step 3: Gel Aging

-

Once the gel has set, allow it to age for approximately two days. Aging the gel helps to ensure a more uniform pore structure, which can lead to the growth of fewer, but larger and higher quality, crystals.[2]

Step 4: Addition of Supernatant Reactant

-

After aging, carefully and slowly pour the 0.5 M BaCl₂ solution on top of the set gel using a pipette, ensuring the gel surface is not disturbed.[1]

-

Plug the mouth of the test tubes with cotton to prevent contamination and rapid evaporation.

Step 5: Crystal Growth and Observation

-

Keep the test tubes in a vibration-free location at a constant ambient temperature.

-

The Ba²⁺ ions from the supernatant will slowly diffuse into the gel and react with the HPO₄²⁻ ions present from the orthophosphoric acid.

-

Nucleation is expected to be observed below the gel-solution interface after several hours or days.[6]

-

The growth process to obtain crystals of a reasonable size may take several weeks to a couple of months.[6]

Step 6: Harvesting and Cleaning

-

Once the crystals have grown to the desired size, carefully remove them from the test tube.

-

Gently break the gel and extract the crystals.

-

Wash the harvested crystals thoroughly with doubly distilled water to remove any adhering gel or unreacted solutes.

-

Dry the crystals on a filter paper at room temperature.

Characterization of Gel-Grown BaHPO₄ Crystals

The grown crystals should be subjected to various characterization techniques to confirm their composition, structure, and purity.[1]

| Property | Characterization Technique | Typical Findings for Gel-Grown BaHPO₄ |

| Chemical Composition | Chemical Analysis, Atomic Absorption Spectroscopy | Confirms the presence and concentration of Ba²⁺ and PO₄³⁻ ions, corresponding to BaHPO₄.[1] |

| Crystallinity/Structure | X-Ray Diffraction (XRD) | Powder XRD pattern confirms the crystalline nature of the sample.[1] |

| Functional Groups | Infrared (IR) Spectroscopy | The IR spectrum is used to identify the characteristic vibrational modes of the phosphate group.[1] |

| Thermal Stability | Thermogravimetric (TG) and Differential Thermal Analysis (DTA) | BaHPO₄ is anhydrous at room temperature and decomposes at temperatures above 370°C in an endothermic process.[1] |

| Physical Properties | Density Measurement, Magnetic Susceptibility | The average density is found to be ~4.295 g/cm³. The material is diamagnetic.[1] |

References

Application Notes and Protocols for Hydrothermal Synthesis of Barium Hydrogen Phosphate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Barium Hydrogen Phosphate (B84403) (BaHPO₄) nanoparticles, with a focus on their relevance in biomedical and pharmaceutical research. A detailed, representative protocol for their synthesis via a hydrothermal method is also presented.

I. Application Notes

Barium hydrogen phosphate (BaHPO₄) nanoparticles are of growing interest in materials science and biomedicine. Their unique properties, including biocompatibility and thermal stability, make them promising candidates for a variety of applications, from drug delivery to bioimaging.

Key Properties and Characteristics

BaHPO₄ nanoparticles are inorganic compounds that can be synthesized with controlled size and morphology. They are generally characterized as white, crystalline powders. Key characteristics relevant to biomedical applications include:

-

Biocompatibility: Phosphate-based ceramics are known for their good biocompatibility, making them suitable for in-vivo applications.

-

Thermal Stability: BaHPO₄ nanoparticles exhibit notable thermal stability, which is advantageous for sterilization and various formulation processes. They are known to be anhydrous at room temperature and decompose at temperatures above 370°C.[1]

-

High Purity: The synthesis methods allow for the production of high-purity nanoparticles, which is a critical requirement for pharmaceutical and biomedical applications.

Applications in Drug Development and Biomedical Research

While research is ongoing, the properties of BaHPO₄ and similar phosphate nanoparticles suggest their potential in several areas of drug development:

-